

# Spectroscopic Profile of 4-Amino-2-chloro-5-methylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name:	4-Amino-2-chloro-5-methylpyrimidine
Cat. No.:	B014533

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Amino-2-chloro-5-methylpyrimidine**. The information presented herein is essential for the characterization and utilization of this compound as a building block in the synthesis of pharmaceutical agents. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Physicochemical Properties

**4-Amino-2-chloro-5-methylpyrimidine** is a white to off-white crystalline solid.<sup>[1]</sup> It is a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	143.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	143.0250249 Da	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	14394-70-8	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic Data

The following sections present the expected spectroscopic data for **4-Amino-2-chloro-5-methylpyrimidine**. While direct experimental spectra for this specific compound are not readily available in public databases, the data presented is based on the analysis of structurally similar compounds and established principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **4-Amino-2-chloro-5-methylpyrimidine** in a suitable deuterated solvent such as DMSO-d<sub>6</sub> are summarized below.

### $^1\text{H}$ NMR Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.9	Singlet	1H	Pyrimidine C6-H
~ 6.5	Broad Singlet	2H	-NH <sub>2</sub>
~ 2.1	Singlet	3H	-CH <sub>3</sub>

### $^{13}\text{C}$ NMR Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160	C4-NH <sub>2</sub>
~ 158	C2-Cl
~ 155	C6
~ 110	C5-CH <sub>3</sub>
~ 15	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The solid-state FTIR spectrum of **4-Amino-2-chloro-5-methylpyrimidine** is expected to exhibit the following characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium-Strong, Broad	N-H stretch (asymmetric and symmetric) of -NH <sub>2</sub>
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch of -CH <sub>3</sub>
1650 - 1600	Strong	N-H bend (scissoring) of -NH <sub>2</sub>
1600 - 1450	Medium-Strong	C=C and C=N stretching in pyrimidine ring
~ 1450	Medium	Asymmetric C-H bend of -CH <sub>3</sub>
~ 1380	Medium	Symmetric C-H bend of -CH <sub>3</sub>
850 - 750	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a compound. For **4-Amino-2-chloro-5-methylpyrimidine**, the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
143/145	High	[M] <sup>+</sup> (Molecular ion) with 3:1 ratio due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes
128	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
108	Moderate	[M - Cl] <sup>+</sup>
80	Moderate	Further fragmentation

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2-chloro-5-methylpyrimidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of **4-Amino-2-chloro-5-methylpyrimidine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.

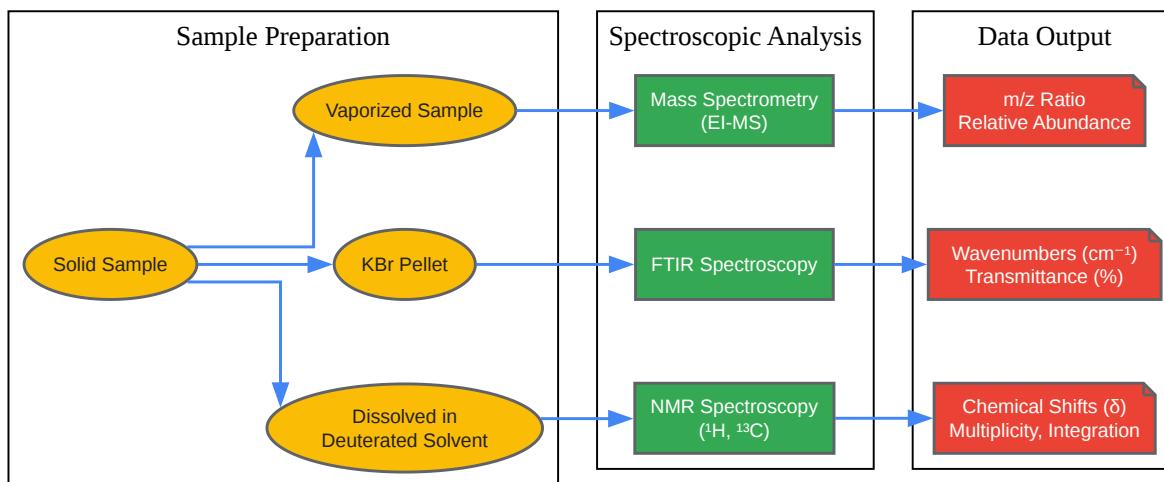
### Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their  $m/z$  ratio.

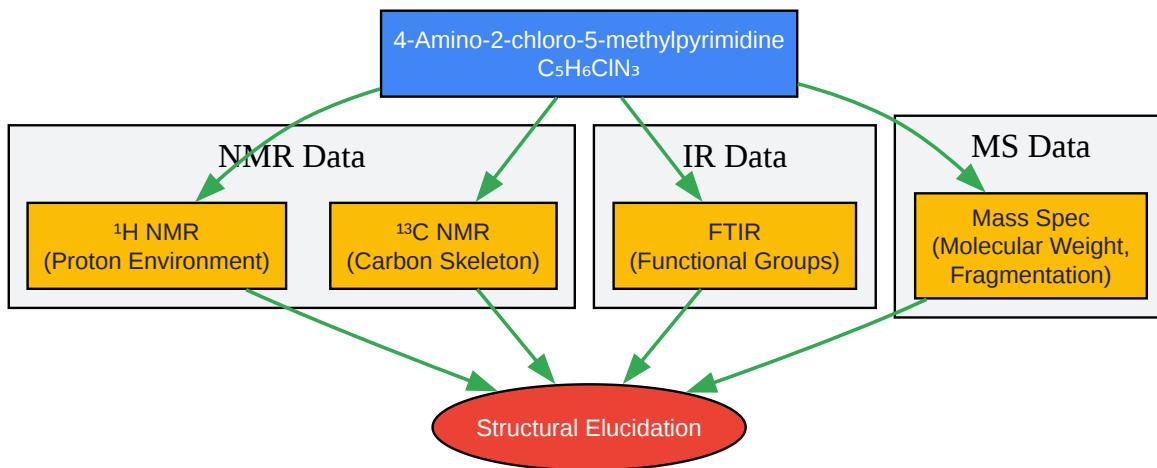
## Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing a chemical compound like **4-Amino-2-chloro-5-methylpyrimidine**.



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Integration of spectroscopic data for structural elucidation.

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## References

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